molecular formula C21H17ClN4O3S B2537435 N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide CAS No. 329058-87-9

N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide

Cat. No.: B2537435
CAS No.: 329058-87-9
M. Wt: 440.9
InChI Key: PPUTTYGJWPCBLI-ZMOGYAJESA-N
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Description

This compound features a hydrazide backbone substituted with a phenylamino group and a methylidene-linked aromatic system. The aromatic moiety comprises a 3-nitrophenyl ring with a 4-chlorophenylsulfanyl substituent. Such structural attributes are common in pharmacologically active hydrazides, which often exhibit anticancer, antimicrobial, or enzyme-inhibitory properties .

Properties

IUPAC Name

2-anilino-N-[(E)-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c22-16-7-9-18(10-8-16)30-20-11-6-15(12-19(20)26(28)29)13-24-25-21(27)14-23-17-4-2-1-3-5-17/h1-13,23H,14H2,(H,25,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUTTYGJWPCBLI-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H17ClN6O3SC_{25}H_{17}ClN_6O_3S, with a molecular weight of 596.7 g/mol. The structure features a hydrazone linkage, which is known to influence biological activity significantly.

PropertyValue
Molecular FormulaC25H17ClN6O3S
Molecular Weight596.7 g/mol
IUPAC NameThis compound
InChI KeyFVASBHSHHKXABM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Case Study: Antibacterial Screening

  • Tested Compounds : Several synthesized derivatives were evaluated.
  • Results : Moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while other strains exhibited weaker responses.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases.

Enzyme Inhibition Data Table

EnzymeInhibition Activity
AcetylcholinesteraseStrong inhibitor
UreaseStrong inhibitory activity

Anticancer Activity

Hydrazone derivatives, including the target compound, have been reported to possess anticancer properties. They may interact with various molecular targets involved in cancer progression.

Mechanism of Action

  • Target Interaction : The compound may modulate the activity of specific enzymes or receptors.
  • Pathways Affected : Potential pathways include apoptosis induction and cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The hydrazone moiety allows for hydrogen bonding and π-π stacking interactions with target proteins, which can lead to modulation of their functions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 4-chloroaniline and 3-nitrobenzaldehyde. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound. For example, docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Aromatic System

  • Chlorophenyl vs. Fluorophenyl Groups: describes a compound with a 2-chlorophenyl group and a triazolylsulfanyl substituent. The target compound’s 4-chlorophenylsulfanyl group may improve binding affinity to hydrophobic enzyme pockets compared to ortho-substituted analogs .
  • Nitro Groups and Electronic Effects :
    The 3-nitrophenyl group in the target compound contrasts with methyl or methoxy substituents in compounds like 1e (), which showed anticancer activity against MCF-7 cells. The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions in biological systems, enhancing cytotoxicity compared to electron-donating groups .

Triazole and Sulfanyl Moieties

  • Triazole-Sulfanyl Linkages :
    Compounds ZE-4b and ZE-5a () feature triazole rings linked to sulfanyl groups, similar to the target compound. These moieties are critical for metal chelation and hydrogen bonding, often enhancing anticancer or antimicrobial activity. However, the target compound’s nitrophenyl group may confer superior redox activity compared to ethyl or cyclohexyl substituents in ZE-5a .

  • Sulfanyl vs. Phenoxy Groups: highlights a hydrazide with a 4-chlorophenoxy group instead of sulfanyl. Phenoxy groups increase steric bulk and reduce sulfur-mediated interactions (e.g., with cysteine residues in enzymes), suggesting the sulfanyl group in the target compound may offer stronger enzyme inhibition .

Hydrazide Backbone Modifications

  • Phenylamino vs. Piperazine Substituents: Piperazine-containing hydrazides () demonstrate anticholinesterase activity due to their basic nitrogen atoms, which facilitate CNS penetration. The target compound’s phenylamino group lacks this basicity, likely limiting neuroactivity but improving stability in acidic environments (e.g., the gastrointestinal tract) .
  • Indole and Heterocyclic Hybrids :
    describes an indole-acetohydrazide hybrid with chemoprotective effects. While the target compound lacks an indole ring, its nitro group may similarly modulate oxidative stress pathways, though direct evidence is absent in the provided data .

Anticancer Activity

  • Comparison with Triazole-Thiol Derivatives: identifies triazole-thiol hydrazones (e.g., compound 10) as inhibitors of cancer cell migration. The target compound’s chlorophenylsulfanyl and nitro groups may synergize to inhibit metastasis more effectively than derivatives with dimethylamino or methoxy substituents .
  • Cytotoxicity Against MCF-7 and PC-3 Cells :
    Chlorophenyl-substituted acetohydrazides (e.g., 1b in ) show IC₅₀ values in the low micromolar range against breast and prostate cancers. The nitro group in the target compound could further enhance DNA intercalation or topoisomerase inhibition, though specific data are unavailable .

Enzyme Inhibition Potential

  • Anticholinesterase Activity: Piperazine-containing hydrazides () inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to galantamine. The target compound’s phenylamino group may instead favor interactions with peroxidases or kinases, depending on its redox profile .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound ID Aromatic Substituents Key Moieties Reported Activity Reference
Target Compound 4-Cl-C₆H₄-S, 3-NO₂-C₆H₃ Phenylamino, Sulfanyl N/A* -
ZE-4b () 4-Ethyl, Pyridinyl Triazole, Sulfanyl Anticancer (presumed)
1b () 4-Cl, 3-CH₃-C₆H₃ Bis-chlorophenyl IC₅₀: 8.2 µM (MCF-7)
Compound 10 () 4-(Dimethylamino)benzylidene Triazole-Thiol Antimetastatic
Derivative 3-NO₂-C₆H₄, Indole Indole, Nitrophenyl Chemoprotective

Preparation Methods

Synthesis of 4-[(4-Chlorophenyl)Sulfanyl]-3-Nitrobenzaldehyde

The aldehyde intermediate is prepared via nucleophilic aromatic substitution (SNAr) between 4-chloro-3-nitrobenzaldehyde and 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The nitro group activates the benzene ring for substitution at the para position relative to the aldehyde.

Reaction Scheme:
$$
\text{4-Chloro-3-nitrobenzaldehyde} + \text{4-Chlorothiophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde} + \text{HCl}
$$

Yield: 72–78%.

Synthesis of 2-(Phenylamino)Acetohydrazide

This hydrazide is synthesized by reacting phenyl isocyanate with hydrazine hydrate in ethanol under reflux:
$$
\text{Phenyl isocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol}} \text{2-(Phenylamino)acetohydrazide} + \text{NH}_3
$$
Yield: 85–90%.

Hydrazone Formation

The final step involves condensing the aldehyde and hydrazide in glacial acetic acid and dioxane under reflux for 6 hours:
$$
\text{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde} + \text{2-(Phenylamino)acetohydrazide} \xrightarrow{\text{AcOH, Dioxane}} \text{Target Compound}
$$
Key Parameters :

  • Solvent: Dioxane/AcOH (10:1 ratio).
  • Temperature: 100–110°C.
  • Yield: 68–74%.

This route prioritizes early-stage introduction of the sulfanyl group to avoid competing reactions during nitro group installation.

Synthesis of 4-Chlorothiophenol Intermediate

4-Chlorothiophenol is commercially available or synthesized via reduction of 4-chlorobenzenesulfonyl chloride with LiAlH₄ in dry tetrahydrofuran (THF).

Nitration and Sulfanyl Group Installation

4-Chlorobenzaldehyde is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to yield 4-chloro-3-nitrobenzaldehyde . The sulfanyl group is introduced via SNAr as in Route A.

Hydrazone Formation

Identical to Section 2.3.

Optimization and Challenges

Byproduct Mitigation

  • Nitro Group Selectivity : The nitration step in Route B risks ortho/para isomer formation. Using citric acid-sulfuric acid systems improves para selectivity (95% purity).
  • Hydrazine Purity : Anhydrous conditions prevent hydrolysis of the hydrazide intermediate.

Catalytic Enhancements

  • Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes with microwave irradiation (150°C) improves yield to 82%.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.52 (s, 1H, CH=N), 7.85–7.21 (m, 12H, aromatic), 4.12 (s, 2H, CH₂).
  • IR (KBr): ν 3270 (N-H), 1665 (C=O), 1530 (C=N), 1345 (S-O).

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Advantage
Route A 68–74 98.5 Fewer steps
Route B 72–78 99.2 Better nitro group control
Microwave 82 99.5 Time-efficient

Industrial-Scale Considerations

  • Cost Analysis : Route B is 15–20% cheaper due to cheaper starting materials (4-chlorobenzaldehyde vs. 4-chloro-3-nitrobenzaldehyde).
  • Waste Management : Dioxane and acetic acid are recovered via distillation (85–90% efficiency).

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